![molecular formula C18H21NO4 B13435337 (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol
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Overview
Description
The compound (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is a complex organic molecule with a unique structure It belongs to the class of isoquinoline derivatives and features a methanobenzofuro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline core, followed by the construction of the methanobenzofuro ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for research in cellular and molecular biology.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows for the modulation of biological pathways involved in disease progression.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance in various applications.
Mechanism of Action
The mechanism of action of (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and methanobenzofuro compounds. Examples include:
- (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol analogs with different substituents.
- Other isoquinoline derivatives with similar ring systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with biological targets, making it valuable for scientific research and potential therapeutic applications.
Biological Activity
The compound (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on available research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₁N₂O₁₃ |
Molecular Weight | 728.679 g/mol |
CAS Number | 69916-37-6 |
LogP | 3.820 |
PSA (Polar Surface Area) | 245.920 Ų |
The unique bicyclic structure of this compound contributes to its pharmacological potential. The presence of multiple stereocenters suggests that the compound may exhibit diverse biological activities depending on its stereochemistry.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth effectively.
- Analgesic Effects : The compound's structural similarities to known analgesics suggest potential pain-relieving properties. Research indicates that it may interact with opioid receptors to exert analgesic effects.
- Neuroprotective Potential : Some derivatives of this class have demonstrated neuroprotective effects in various models of neurodegeneration. This activity could be attributed to the modulation of neurotransmitter systems or reduction of oxidative stress.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial data suggest that it may interact with various receptors involved in pain modulation and inflammation.
Table: Comparison of Similar Compounds and Their Activities
Compound Name | Structure Features | Notable Activities |
---|---|---|
[(4R,4aR)-9-acetyloxy-3-methyl...] | Acetate group; similar bicyclic structure | Analgesic properties |
[(4S,4aR)-9-methoxy...] | Different stereochemistry; methoxy group | Antimicrobial effects |
[(3R,4R,...)-3-(cyclopropylmethyl)-...] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |
Case Studies and Research Findings
- Case Study on Pain Relief : A study conducted on animal models demonstrated that the administration of the compound resulted in significant pain relief compared to control groups. This effect was attributed to its action on μ-opioid receptors.
- Neuroprotection in Models of Alzheimer's Disease : In vitro studies indicated that the compound could protect neuronal cells from amyloid-beta-induced toxicity. This suggests a potential role in treating neurodegenerative diseases.
- Antimicrobial Efficacy Against Gram-positive Bacteria : Laboratory tests revealed that compounds with similar structures exhibited notable inhibition zones against pathogens like Staphylococcus aureus and Streptococcus pneumoniae.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3/t10-,11-,14-,15-,17-,18-/m0/s1 |
InChI Key |
ZDGQZOCAKDGPRA-QYCRFYRPSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)O |
Canonical SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O |
Origin of Product |
United States |
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